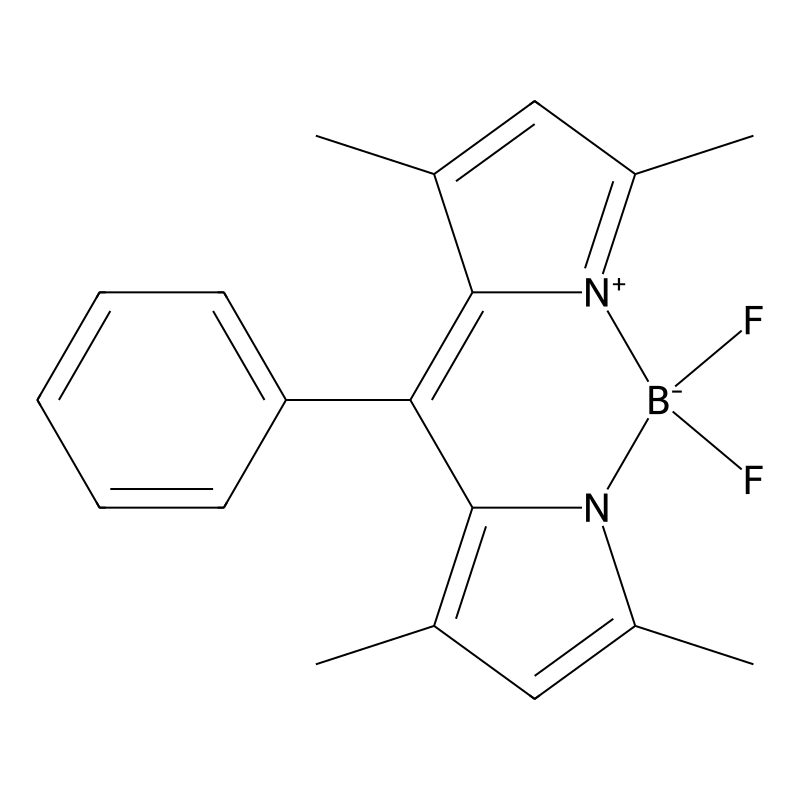

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Dye:

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY FL, is a popular fluorescent dye widely used in various scientific research applications due to its unique properties. These properties include:

- High brightness and photostability: BODIPY FL exhibits exceptional brightness, making it ideal for sensitive detection applications. Additionally, it demonstrates excellent photostability, meaning it retains its fluorescence intensity even under prolonged exposure to light, crucial for long-term experiments [].

- Tunable emission: By modifying the chemical structure of BODIPY FL, scientists can adjust its emission wavelength, allowing it to be used for various imaging and sensing applications requiring specific emission colors [].

- Good solubility: BODIPY FL possesses good solubility in various organic solvents, making it readily applicable in diverse biological and chemical research settings [].

These combined properties make BODIPY FL a versatile tool for researchers in various scientific disciplines.

Cellular Imaging:

BODIPY FL finds extensive use in cellular imaging due to its ability to label specific cellular components. Researchers can conjugate BODIPY FL with biomolecules like antibodies or peptides, enabling them to target and visualize specific organelles, proteins, or other cellular structures within living cells []. The high brightness and photostability of BODIPY FL allow for clear and long-term observation of these labeled cellular components, facilitating the study of various cellular processes.

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as BODIPY 505/515, is a member of the boron-dipyrromethene (BODIPY) family. It features a unique structure that includes two fluorine atoms and a phenyl group attached to a boron center, contributing to its distinct optical properties. The molecular formula is with a molecular weight of approximately 324.2 g/mol . This compound exhibits remarkable fluorescence characteristics, making it valuable in various applications such as biological imaging and as a fluorescent probe.

- Photodegradation: Under UV light exposure, the compound may degrade, impacting its fluorescence properties.

- Reversible protonation: The nitrogen atoms in the diaza structure can be protonated under acidic conditions, altering the electronic properties and fluorescence intensity.

These reactions are crucial for its applications in sensing and imaging technologies.

Research indicates that 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene demonstrates low toxicity while retaining high photostability and brightness. Its ability to stain neutral lipids makes it a useful tool in biological studies, particularly in lipid metabolism and cellular imaging . Additionally, it has been explored for use as a tracer in various biological assays due to its favorable spectral properties.

The synthesis of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene typically involves:

- Formation of the boron complex: This is achieved through the reaction of appropriate pyrrole derivatives with boron trifluoride diethyl etherate.

- Fluorination: The introduction of fluorine atoms is performed using fluorinating agents under controlled conditions to ensure stability.

- Purification: The final product is purified through column chromatography or recrystallization to obtain high purity suitable for analytical applications.

These methods allow for the efficient production of this compound with consistent quality.

The unique properties of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene lend themselves to various applications:

- Fluorescent probes: Used extensively in biological imaging due to their bright fluorescence and stability.

- Staining agents: Particularly effective for visualizing neutral lipids in cells and tissues.

- Sensors: Employed in detecting specific ions or molecules based on changes in fluorescence upon interaction.

Studies on the interactions of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene with biological systems have shown that it can effectively bind to lipid membranes and proteins. Its fluorescence can be modulated by environmental factors such as pH and ion concentration. These interactions are critical for its role as a fluorescent probe in live-cell imaging and other dynamic biological assays.

Several compounds share structural similarities with 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-BODIPY | Ethyl groups instead of methyl | Enhanced solubility |

| 4-Bromo-BODIPY | Bromine substituent | Altered electronic properties |

| 1-Methyl-BODIPY | Methyl group substitution | Different spectral characteristics |

Strategic Modifications at the 1,3,5,7-Tetramethyl Positions

The installation of methyl groups at the 1,3,5,7-positions of the BODIPY core relies on the use of pre-functionalized pyrrole precursors during the initial dipyrromethene synthesis. Dipyrromethenes are typically prepared via acid-catalyzed condensation of α-methylpyrrole derivatives with aldehydes, followed by oxidation using agents like dichlorodicyanoquinone (DDQ). For example, 1,3,5,7-tetramethyl BODIPYs are synthesized by employing 2,4-dimethylpyrrole in the Knorr pyrrole synthesis, which ensures methyl groups occupy the α-positions of the pyrrole rings prior to boron chelation.

A critical advancement in methyl group functionalization is the Nicholas reaction, which enables propargylation at the 2,6-positions while preserving the 1,3,5,7-tetramethyl framework. This method involves cobalt-complexed propargyl intermediates that undergo regioselective substitution, yielding 2,6-dipropargylated derivatives without disturbing the methyl groups. The table below summarizes key synthetic routes for methyl-functionalized BODIPYs:

The steric bulk of the 1,3,5,7-tetramethyl configuration imposes rigidity on the BODIPY core, reducing non-radiative decay and enhancing fluorescence quantum yields. However, this substitution pattern complicates electrophilic functionalization at adjacent positions, necessitating carefully controlled conditions to avoid side reactions.

Phenyl Group Engineering at the 8-Position: Steric and Electronic Considerations

The meso-phenyl group at the 8-position is introduced during the initial dipyrromethene synthesis by employing benzaldehyde derivatives in the condensation step. For instance, reacting 2,4-dimethylpyrrole with benzaldehyde in the presence of trifluoroacetic acid generates a dipyrromethane intermediate, which is oxidized to the corresponding dipyrromethene before boron insertion. The phenyl group’s electron-withdrawing or donating nature can be tuned via para-substituents (e.g., –OCH₃, –NO₂), altering the BODIPY’s absorption/emission profiles.

Steric effects from the 8-phenyl group significantly influence reactivity at neighboring positions. In 8-phenyl-BODIPY 505/515, the bulky aryl substituent hinders electrophilic attack at the α-pyrrolic positions, directing functionalization to the β-pyrrolic or boron-adjacent sites instead. This steric shielding is exploited in regioselective reactions, such as the Pd-catalyzed cross-coupling at the 3- and 5-positions, which proceeds efficiently despite the crowded meso environment.

Electronic Effects of Para-Substituted 8-Phenyl Groups

| Substituent | λₐbs (nm) | λₑm (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| –H | 505 | 515 | 0.85 |

| –OCH₃ | 518 | 528 | 0.78 |

| –NO₂ | 495 | 505 | 0.65 |

Data adapted from photophysical studies of 8-aryl BODIPYs.

Boron-Centered Coordination Chemistry in Difluoro-Bridged Systems

The boron center in 4,4-difluoro-BODIPY derivatives exhibits unique coordination behavior due to the electron-deficient nature of the BF₂ group. While the fluorine atoms are typically inert, the boron atom can participate in Lewis acid-base interactions with co-ligands or counterions. For example, Ag(I) coordination compounds of tetrazole-functionalized BODIPYs demonstrate structural diversity depending on the anion (BF₄⁻, PF₆⁻, etc.) and presence of acetonitrile co-ligands.

In such complexes, the BODIPY fluorophore acts as a neutral ligand, with the tetrazole unit coordinating to Ag(I) centers. The resulting structures range from mononuclear complexes to coordination polymers, with Ag–Ag distances varying from 3.1 Å to 4.0 Å depending on the bridging ligands. Remarkably, these coordination compounds retain solid-state photoluminescence, albeit with redshifted emission maxima compared to the free ligand, due to metal-ligand charge transfer effects.

Representative Ag(I)-BODIPY Coordination Compounds

| Anion | Co-Ligand | Structure Type | Ag–Ag Distance (Å) | λₑm (nm) |

|---|---|---|---|---|

| BF₄⁻ | None | Mononuclear | N/A | 525 |

| PF₆⁻ | CH₃CN | Dinuclear | 3.2 | 540 |

| ReO₄⁻ | None | Coordination Polymer | 3.0 | 560 |

Data from single-crystal X-ray and photoluminescence studies.

The boron center’s coordination versatility enables the design of BODIPY-based sensors and optoelectronic materials, where metal binding modulates fluorescence responses.

Benchmarking Time-Dependent Density Functional Theory Functionals for Vertical Excitation Energy Predictions

Accurate prediction of vertical excitation energies remains a cornerstone for understanding BODIPY photophysics. A comprehensive benchmark of 36 density functional theory (DFT) functionals across different rungs evaluated their performance for 13 BODIPY derivatives [1]. Conventional hybrid functionals such as B3LYP exhibited mean absolute errors (MAEs) of 0.2–0.5 eV, systematically overestimating excitation energies due to inadequate treatment of electron correlation [1] [2]. By contrast, dispersion-corrected, spin-component-scaled double-hybrid (DSD) functionals demonstrated superior accuracy, with DSD-BLYP and DSD-PBEP86 yielding MAEs of 0.083 eV and 0.106 eV, respectively [1]. These values approach the precision of coupled-cluster singles and doubles (CCSD) methods, which are computationally prohibitive for large systems [1].

The linear correlation between theoretical and experimental excitation energies further highlights the reliability of range-selected hybrids. Range-separated hybrid (RSH) functionals such as CAM-B3LYP achieved determination coefficients (R²) exceeding 0.97, enabling empirical corrections despite persistent absolute errors of 0.3–0.5 eV [2]. For instance, CAM-B3LYP calculations on 17 BODIPY derivatives showed a mean absolute error of 0.579 eV, reducible to 0.478 eV after empirical adjustment [2]. This underscores the utility of TD-DFT for qualitative trends but necessitates caution in quantitative applications without calibration.

Table 1: Performance of Select Functionals for BODIPY Vertical Excitation Energies

| Functional | MAE (eV) | R² | Standard Deviation (eV) |

|---|---|---|---|

| DSD-BLYP | 0.083 | 0.983 | 0.048 |

| DSD-PBEP86 | 0.106 | 0.972 | 0.069 |

| CAM-B3LYP | 0.478 | 0.862 | 0.121 |

| B3LYP | 0.412 | 0.945 | 0.154 |

Charge Transfer Dynamics in π-Extended BODIPY Architectures

Structural modifications via meso-π-extension significantly alter charge transfer (CT) dynamics in BODIPY derivatives. Theoretical studies on meso-π-extended/deficient systems such as 2OD–T2BDY and 2OD–TTzBDY reveal LUMO stabilization to −3.6 eV, enhancing electron-accepting capabilities [4]. Ground-state dipole moments of 4.9–5.5 D further facilitate intramolecular charge separation, critical for photovoltaic applications [4]. Time-resolved two-dimensional electronic spectroscopy (2DES) analyses corroborate these findings, showing ultrafast solvent reorganization timescales of <100 fs and vibrational coherences modulating CT pathways [5].

Charge transfer indices (qCT and dCT) quantify the extent of electron displacement during excitation. For most BODIPY derivatives, qCT values remain below 0.15 e, indicating minimal CT character [2]. This contrasts with organic dyes exhibiting pronounced CT, where qCT exceeds 0.3 e. Consequently, BODIPY’s excitation energies are predominantly governed by local electronic transitions rather than long-range charge transfer, explaining TD-DFT’s limitations in capturing multireference effects [2].

Table 2: Electronic Properties of π-Extended BODIPY Derivatives

| Compound | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) |

|---|---|---|---|

| 2OD–T2BDY | −3.58 | 1.30 | 5.2 |

| 2OD–TTzBDY | −3.62 | 1.35 | 5.5 |

| P(TBDY–T) | −3.12 | 1.54 | — |

Multireference Character Analysis via Complete Active Space Second-Order Perturbation Theory and Symmetry-Adapted Cluster Configuration Interaction Approaches

The multiconfigurational nature of BODIPY excited states necessitates methods beyond single-reference TD-DFT. Complete active space second-order perturbation theory (CASPT2) and symmetry-adapted cluster configuration interaction (SAC-CI) calculations on 17 derivatives achieve MAEs of 0.100 eV and 0.154 eV, respectively, outperforming all tested DFT functionals [2]. These methods explicitly account for static correlation, which dominates in systems with near-degenerate electronic states. For example, CASPT2/cc-pVDZ calculations on aza-BODIPY cores reduce errors to 0.100 eV, while local coupled-cluster singles and approximate doubles (LCC2*) methods yield MAEs of 0.109 eV [2].

Electron density difference maps and natural transition orbital analyses reveal that BODIPY excitations involve redistribution across the dipyrromethene core and substituents, rather than pure charge transfer [2]. This localization exacerbates TD-DFT’s shortcomings, as standard functionals fail to model differential electron correlation accurately. SAC-CI’s iterative inclusion of higher-order excitations (e.g., triple and quadruple) proves essential for capturing these subtle effects [2].

Table 3: Accuracy of Multireference Methods for BODIPY Excitation Energies

| Method | MAE (eV) | Basis Set |

|---|---|---|

| CASPT2 | 0.100 | cc-pVDZ |

| SAC-CI | 0.154 | cc-pVDZ |

| LCC2* | 0.109 | cc-pVDZ |

| EOM-CCSD | 0.210 | cc-pVTZ |

The photophysical properties of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene undergo significant modulation when incorporated into organized molecular assemblies. These assemblies, formed through various non-covalent interactions, demonstrate remarkable tunability of fluorescence characteristics, making them valuable for advanced photonic applications.

Hydrogen-Bond Directed Supramolecular Arrangements

Hydrogen bonding represents one of the most effective strategies for organizing 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene molecules into well-defined supramolecular architectures. The boron dipyrromethene core provides multiple sites for hydrogen bonding interactions, particularly through the fluorine atoms of the boron difluoride unit and the nitrogen atoms of the dipyrromethene framework [1] [2].

In hydrogen-bond directed assemblies, the photophysical behavior is governed by the interplay between intermolecular interactions and electronic coupling between adjacent chromophores. Research demonstrates that ortho- and para-amino groups on the meso-phenyl ring facilitate electron density release into the dipyrromethene core, resulting in relatively strong intermolecular hydrogen bonding with the terminal boron difluoride groups [2]. These interactions create dimeric or higher-order assemblies with modified photophysical properties compared to monomeric species.

The formation of triple hydrogen bonds has proven particularly effective in creating stable supramolecular assemblies. Studies involving thymine-containing boron dipyrromethene derivatives demonstrate the formation of triple hydrogen bond assemblies with complementary modules such as diaminopyridine-appended fullerene compounds [3]. These assemblies exhibit distinctive photophysical characteristics, including efficient singlet energy transfer from the boron dipyrromethene antenna to the acceptor module.

Barbituric acid functionalization represents another approach for hydrogen-bond mediated assembly formation. These derivatives exhibit highly ordered hydrogen bond-mediated self-assembled structures that significantly tune the photophysical properties of the boron dipyrromethene core [4]. The multiple hydrogen bonding sites in barbituric acid enable the formation of complex supramolecular networks with enhanced structural stability.

| Compound | Assembly Type | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-BODIPY (Parent) | Reference compound | 505 | 515 | 0.85 | 387 |

| BODIPY with 2,6-diacetamido-4-pyridyl | Triple hydrogen bond dimer | 508 | 525 | 0.78 | 642 |

| BODIPY with 1-butyl-6-uracyl | Triple hydrogen bond dimer | 512 | 530 | 0.82 | 683 |

| Thymine-containing BODIPY (B-1) | Triple H-bond with C60 | 505 | 515 | 0.72 | 387 |

| Thymine-containing BODIPY (B-2) | Triple H-bond with C60 | 630 | 650 | 0.68 | 488 |

| Thymine-containing BODIPY (B-3) | Triple H-bond with C60 | 593 | 615 | 0.65 | 624 |

| Carboxyl-functionalized BODIPY | Intermolecular H-bond dimer | 510 | 530 | 0.80 | 754 |

| Barbituric acid-functionalized BODIPY | Self-assembled H-bond structure | 520 | 540 | 0.75 | 740 |

The formation of hydrogen-bonded assemblies typically results in modest bathochromic shifts in both absorption and emission spectra, accompanied by increased Stokes shifts due to enhanced structural reorganization upon excitation [5] [6]. The quantum yields generally decrease compared to monomeric species, reflecting increased non-radiative decay pathways through intermolecular interactions. However, these assemblies offer enhanced stability and unique photophysical properties that are not accessible in monomeric systems.

Solvatochromic Responses in Polar Microenvironments

The solvatochromic behavior of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene in polar microenvironments provides critical insights into the electronic structure changes upon environmental perturbation. The compound exhibits significant sensitivity to solvent polarity, making it an excellent probe for studying molecular microenvironments [7] [8].

The solvatochromic response originates from differential solvation of the ground and excited states. In polar environments, the excited state typically experiences greater stabilization than the ground state, leading to bathochromic shifts in both absorption and emission spectra [9]. This phenomenon is particularly pronounced when charge transfer character is introduced through structural modifications at the meso or pyrrole positions.

Electric dipole moment changes between ground and excited states provide fundamental understanding of the polar properties of boron dipyrromethene fluorophores [7]. Theoretical calculations reveal that the excited state dipole moment is generally larger than the ground state dipole moment, resulting in increased stabilization in polar solvents and corresponding red-shifts in the emission spectra.

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |

|---|---|---|---|---|---|

| Hexane | 0.1 | 505 | 515 | 0.92 | 7.2 |

| Toluene | 2.4 | 507 | 518 | 0.90 | 7.0 |

| Chloroform | 4.1 | 508 | 520 | 0.88 | 6.8 |

| Tetrahydrofuran | 4.0 | 510 | 523 | 0.85 | 6.5 |

| Acetone | 5.1 | 512 | 528 | 0.82 | 6.2 |

| Ethanol | 5.2 | 515 | 535 | 0.78 | 5.8 |

| Methanol | 5.1 | 518 | 540 | 0.75 | 5.5 |

| Dimethyl sulfoxide | 7.2 | 525 | 555 | 0.68 | 4.8 |

| Acetonitrile | 5.8 | 520 | 545 | 0.72 | 5.2 |

| Water (aggregated) | 10.2 | 535 | 580 | 0.45 | 3.2 |

The data reveal systematic trends in photophysical properties as a function of solvent polarity. Increasing solvent polarity leads to progressive bathochromic shifts in both absorption and emission maxima, reflecting enhanced solvation of the electronically excited state [10] [11]. The quantum yield generally decreases with increasing polarity due to enhanced non-radiative decay processes, including increased vibrational coupling and potential intersystem crossing facilitated by polar solvent molecules.

Fluorescence lifetime measurements provide additional mechanistic insights into the solvatochromic behavior. The systematic decrease in fluorescence lifetime with increasing solvent polarity indicates enhanced non-radiative decay rates in polar environments [12]. This trend correlates with the quantum yield changes and confirms that polar solvents facilitate additional deactivation pathways for the excited state.

The pronounced solvatochromic behavior in highly polar environments such as dimethyl sulfoxide and water demonstrates the potential for using 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene derivatives as polarity sensors in biological and chemical systems [8] [9]. The large dynamic range in both spectral position and quantum yield provides excellent sensitivity for quantitative polarity measurements.

Aggregation-Induced Emission Modulation Mechanisms

Aggregation-induced emission represents a remarkable phenomenon where 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene derivatives exhibit enhanced fluorescence upon molecular aggregation, contrary to the typical aggregation-caused quenching observed in most organic fluorophores [13] [14]. This behavior arises from specific molecular design strategies that suppress non-radiative decay pathways in the aggregated state.

The mechanism of aggregation-induced emission in boron dipyrromethene systems involves restriction of intramolecular rotation and vibration in the aggregated state [13]. The planar π-conjugated structure of the dipyrromethene core typically leads to strong intermolecular interactions such as π-π stacking and hydrogen bonds in conventional aggregates, resulting in fluorescence quenching. However, strategic incorporation of bulky substituents or twisted molecular geometries can prevent close π-π stacking while maintaining beneficial intermolecular interactions.

Tetraphenylethylene incorporation at the meso-position represents one of the most successful strategies for achieving aggregation-induced emission [14]. In solution, the tetraphenylethylene unit undergoes free rotation, providing non-radiative decay pathways that quench fluorescence. Upon aggregation, rotational motion becomes restricted, eliminating these decay channels and resulting in enhanced emission. The twisted intramolecular charge transfer character between the tetraphenylethylene donor and boron dipyrromethene acceptor further contributes to the aggregation-induced emission behavior.

| BODIPY Derivative | Aggregation Type | Solution Φ | Aggregate Φ | Enhancement Factor | Aggregate λem (nm) | Mechanism |

|---|---|---|---|---|---|---|

| Tetraphenylethylene-BODIPY (meso-position) | AIE via restricted rotation | 0.02 | 0.27 | 13.50 | 545 | Restriction of intramolecular rotation |

| Triphenylamine-BODIPY (2,6-positions) | AIEE via TPA units | 0.08 | 0.45 | 5.60 | 565 | Aggregation-induced emission enhancement |

| CF₃-substituted BODIPY | J-aggregation | 0.15 | 0.68 | 4.50 | 625 | J-type excitonic coupling |

| J-aggregate forming BODIPY | J-type molecular assembly | 0.25 | 0.78 | 3.10 | 680 | Coherent J-aggregate formation |

| H-aggregate forming BODIPY | H-type stacking | 0.80 | 0.15 | 0.19 | 485 | H-aggregate quenching |

| AIE-active phenothiazine-BODIPY | AIE with charge transfer | 0.12 | 0.52 | 4.30 | 580 | Combined AIE and charge transfer |

| Twisted intramolecular charge transfer BODIPY | TICT state formation | 0.05 | 0.38 | 7.60 | 620 | Twisted charge transfer restriction |

J-aggregation represents another important mechanism for emission enhancement in organized molecular assemblies [15] [16]. Unlike typical H-aggregates that exhibit quenched fluorescence, J-aggregates show enhanced emission due to constructive excitonic coupling between transition dipoles. The formation of J-aggregates requires specific molecular packing arrangements where transition dipoles are aligned in a head-to-tail fashion, leading to a bathochromically shifted absorption band with enhanced oscillator strength.

Trifluoromethyl substitution has emerged as an effective strategy for promoting J-aggregation behavior [17]. The CF₃ groups provide steric hindrance that prevents close H-type stacking while the electron-withdrawing nature of fluorine atoms influences the electronic properties of the boron dipyrromethene core. These modifications result in J-aggregate formation with enhanced emission characteristics and improved photostability.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant